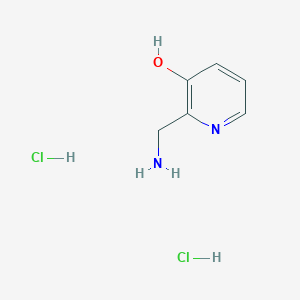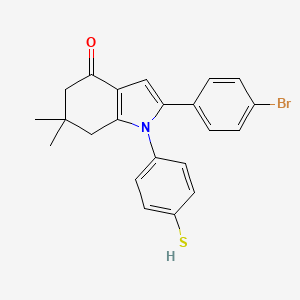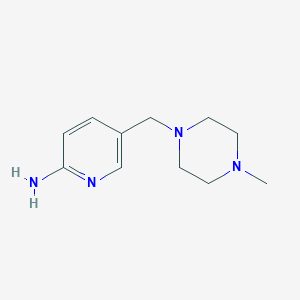
2-(Aminomethyl)pyridin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)pyridin-3-ol dihydrochloride is a chemical compound with the CAS Number: 2230803-53-7 . It has a molecular weight of 197.06 .
Molecular Structure Analysis
The molecular structure of 2-(Aminomethyl)pyridin-3-ol dihydrochloride can be represented by the linear formula: C6 H8 N2 O . 2 Cl H .Applications De Recherche Scientifique
Catalysis
Ruthenium and osmium complexes containing 2-(aminomethyl)pyridine-based ligands have been identified as highly active and productive in various organic transformations, including hydrogenation and dehydrogenation reactions. These complexes exhibit unprecedented catalytic activity due to the unique properties of the aminoalkylpyridine ligands when combined with appropriate phosphines (Chelucci, Baldino, & Baratta, 2015).
Organic Synthesis
Research has shown the effectiveness of employing 2-(aminomethyl)pyridine ligands in the synthesis of complex molecules. For instance, manganese-catalyzed aminomethylation of aromatic compounds with methanol as a sustainable C1 building block has been demonstrated. This approach allows for the high atom efficiency synthesis of aminomethylated products, facilitating C-C and C-N bond formations while releasing hydrogen and water (Mastalir et al., 2017). Additionally, the synthesis of 2,3-dihydro-4-pyridones and 4-pyridones through the cyclization of ester-tethered enaminones highlights the compound's role in generating important building blocks for further chemical transformations (Stojanović, Bugarski, & Baranac‐Stojanović, 2020).
Material Science
The compound has been used to develop new families of nonanuclear lanthanide clusters displaying unique magnetic and optical properties. Initial employment of 2-(hydroxymethyl)pyridine in 4f metal chemistry led to clusters with a sandglass-like topology, where, for example, the Dysprosium (III) member shows single-molecule magnetism behavior, and the Europium (III) analogue exhibits intense red photoluminescence (Alexandropoulos et al., 2011).
Corrosion Inhibition
Experimental and theoretical studies have been conducted on the corrosion inhibition performance of related pyridine derivatives on mild steel in hydrochloric acid. These studies have found that such compounds act as mixed-type inhibitors, with their efficiency decreasing with temperature rise. The results underscore the compound's potential in protecting metal surfaces from corrosive environments (Xu et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)pyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.2ClH/c7-4-5-6(9)2-1-3-8-5;;/h1-3,9H,4,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCNRASQWVOSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CN)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2230803-53-7 |
Source


|
| Record name | 2-(aminomethyl)pyridin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)
![N-[(E)-[Amino-[2-(pyridine-3-carbonyl)hydrazinyl]methylidene]amino]pyridine-3-carboxamide;trihydrochloride](/img/structure/B2834646.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)
![Methyl 2-[4-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2834652.png)

![N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2834655.png)
![8-(4-butylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2834658.png)

![2-(3-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2834662.png)
![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2834663.png)